反式曲马多盐酸盐

描述

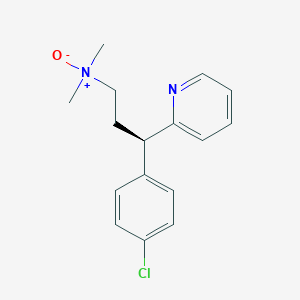

Trans-Tramadol hydrochloride (TrHC) is a synthetic analgesic compound with opioid and non-opioid properties, primarily affecting the central nervous system. It is used to treat various types of pain and has been investigated for its potential in treating anxiety and depression due to its ability to inhibit serotonin reuptake, thereby increasing serotonin concentration in the synaptic cleft . TrHC is also known for its analgesic efficacy, which is derived from its action on the mu-opioid receptor and its inhibition of norepinephrine reuptake .

Synthesis Analysis

The synthesis of TrHC has been refined to avoid the use of potentially carcinogenic solvents like dioxane. A new technology of synthesis has been developed that utilizes the differential solubility of cis-trans isomers of the precursor in acetone(water) to separate them effectively. This improved process enhances the stability and clarity of the final TrHC product . Additionally, the synthesis involves the salification and crystallization steps that have been optimized for better quality .

Molecular Structure Analysis

The molecular structure of TrHC has been studied through various spectroscopic methods. Quantum chemical and spectroscopic investigations, including FTIR, FT-Raman, 1H, and 13C NMR, have been conducted on O-desmethyltramadol hydrochloride, an active metabolite of tramadol. These studies have provided detailed insights into the vibrational modes, electronic properties, and molecular electrostatic potential surfaces of the molecule .

Chemical Reactions Analysis

TrHC undergoes various metabolic reactions in the body. It is mainly metabolized by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates. The O-demethylation of tramadol to its main analgesic effective metabolite, M1, is catalyzed by cytochrome P450 (CYP) 2D6, while N-demethylation to M2 is catalyzed by CYP2B6 and CYP3A4 . The metabolism of TrHC is stereoselective, which affects its pharmacokinetic properties .

Physical and Chemical Properties Analysis

TrHC is characterized by its rapid absorption and distribution in the body after oral administration. It has a plasma elimination half-life of 5 to 6 hours and reaches peak plasma levels approximately 1.5 hours post-administration . The plasma protein binding of tramadol is about 20%, and its metabolites are mainly excreted via the kidneys . The pharmacokinetics of the enantiomers of trans-tramadol and its active metabolite are stereoselective, with significant differences observed in the serum concentrations and main pharmacokinetic parameters between the enantiomers .

Relevant Case Studies

In a clinical setting, TrHC has been shown to be an effective analgesic agent. A study on postoperative pain after cesarean section demonstrated that TrHC at a dose of 150 mg provided significantly greater analgesia compared to a combination of acetaminophen and propoxyphene. The study also reported that no serious adverse effects were observed, although dizziness was more frequently reported with the higher dose of TrHC . Another study focused on the development of a transdermal therapeutic system for TrHC, which aimed to provide sustained release and reduce the frequency of dosing, potentially minimizing side effects .

科学研究应用

人体药代动力学

反式曲马多盐酸盐及其代谢物反式去甲基曲马多的药代动力学已在人体中得到广泛研究。刘等人 (2001) 发现反式曲马多的吸收和消除具有立体选择性,其中 (+)-对映异构体完全吸收,但与 (-)-对映异构体相比消除更慢。这项研究提供了对该药对映异构体在人体中差异行为的关键见解,影响其治疗功效和安全性 (Liu, Liu, Yang, & Hou, 2001)。

中枢神经系统分布

刘等人 (2001) 还研究了反式曲马多及其活性代谢物在大鼠中枢神经系统 (CNS) 中的分布。他们发现了一种立体选择性分布,其中对映异构体在不同脑组织中的浓度有差异。这项研究为理解反式曲马多及其代谢物如何在中枢神经系统内分布提供了宝贵的数据,这对于评估其对神经系统疾病的治疗潜力至关重要 (Liu, Wang, Liu, Hu, Liu, & Hou, 2001)。

合成工艺改进

童福 (2008) 解决了反式曲马多盐酸盐的合成工艺,旨在提高产品质量,同时避免使用潜在致癌物二噁烷。这项研究通过提供一种更安全、更有效的生产反式曲马多盐酸盐的方法,为制药制造领域做出了贡献 (Tong-fu, 2008)。

透皮治疗系统

Shinde、Garala 和 More (2008) 开发了反式曲马多盐酸盐透皮基质贴剂,旨在在 12 小时内控制释放。此类透皮系统可以提高患者依从性并减少给药频率,使疼痛管理更有效 (Shinde, Garala, & More, 2008)。

安全和危害

Tramadol hydrochloride may induce psychic and physical dependence of the morphine-type (μ-opioid) . Misuse of this medicine can cause addiction, overdose, or death . It should not be used if you are suicidal or prone to addiction . It should not be given to a child younger than 12 years old . Taking tramadol during pregnancy may cause life-threatening withdrawal symptoms in the newborn .

属性

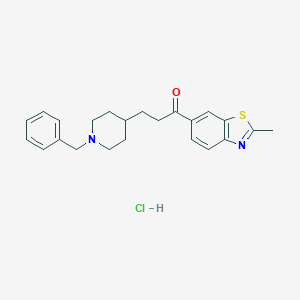

IUPAC Name |

(1R,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXEPBICJTCRU-DMLYUBSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60224225 | |

| Record name | trans-Tramadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Tramadol hydrochloride | |

CAS RN |

73806-49-2, 22204-88-2 | |

| Record name | trans-Tramadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Tramadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1RS,2SR)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl) cyclohexanol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMADOL HYDROCHLORIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5NK3Y57M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)